molecular formula C11H13F3N2O2S B2365715 N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2309711-31-5

N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2365715
M. Wt: 294.29
InChI Key: GOVQPZXPHQMQQI-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (TTA-A2) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azetidine carboxamides, which are known for their diverse biological activities. TTA-A2 has been studied extensively for its mechanism of action and biochemical effects, making it a promising candidate for future drug development.

Scientific Research Applications

Synthesis and Structural Characterization

N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound structurally related to N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, has been synthesized and characterized using X-ray diffraction and spectroscopic techniques. The synthesis involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. Density Functional Theory (DFT) was applied to calculate optimized geometry and chemical activity parameters, showing good agreement between experimental and theoretical geometrical parameters. This research highlights the compound's potential in exploring chemical reactivity and interactions in molecular systems (Cakmak et al., 2022).

Antimicrobial Activity

The same compound was also investigated for its antimicrobial activity against various microorganisms using the microdilution method. It demonstrated effective antibacterial properties, suggesting potential applications in developing new antimicrobial agents. Additionally, molecular docking studies were performed to understand the binding nature of the compound with a lung cancer protein, providing insights into its potential use in cancer research (Cakmak et al., 2022).

Antidepressant and Nootropic Activities

Another study focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including compounds structurally similar to N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide. These compounds were investigated for their antidepressant and nootropic activities. Specific derivatives showed high antidepressant activity, and their nootropic activity was evaluated using elevated plus maze test and passive avoidance test in mice, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Anticancer and Antitubercular Activities

Further research on pyrimidine-azetidinone analogues demonstrated their antimicrobial, antitubercular, and antioxidant activities. These compounds, synthesized from the condensation of aromatic amines with N-phenylacetamide, were tested against bacterial, fungal strains, and Mycobacterium tuberculosis. The results provided predictions for designing antibacterial and antitubercular active compounds before synthesis, underscoring the therapeutic potential of azetidinone derivatives (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)7-18-8-5-16(6-8)10(17)15-4-9-2-1-3-19-9/h1-3,8H,4-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVQPZXPHQMQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

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